molecular formula C22H19N5O4S B6010462 METHYL 2-(2-{[9-(4-METHYLPHENYL)-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL]SULFANYL}ACETAMIDO)BENZOATE

METHYL 2-(2-{[9-(4-METHYLPHENYL)-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL]SULFANYL}ACETAMIDO)BENZOATE

Cat. No.: B6010462
M. Wt: 449.5 g/mol
InChI Key: BYODDSCRDVIWDV-UHFFFAOYSA-N
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Description

METHYL 2-(2-{[9-(4-METHYLPHENYL)-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a purine derivative, a benzoate ester, and a sulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2-{[9-(4-METHYLPHENYL)-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the purine derivative: This involves the reaction of 4-methylphenylamine with a suitable purine precursor under controlled conditions.

    Introduction of the sulfanyl group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Formation of the benzoate ester: This step involves the esterification of the intermediate compound with methyl benzoate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(2-{[9-(4-METHYLPHENYL)-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the purine ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

METHYL 2-(2-{[9-(4-METHYLPHENYL)-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-(2-{[9-(4-METHYLPHENYL)-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The purine derivative may interact with enzymes or receptors, leading to modulation of biological processes. The sulfanyl group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-(2-{[9-(4-CHLOROPHENYL)-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL]SULFANYL}ACETAMIDO)BENZOATE
  • METHYL 2-(2-{[9-(4-METHOXYLPHENYL)-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL]SULFANYL}ACETAMIDO)BENZOATE

Uniqueness

METHYL 2-(2-{[9-(4-METHYLPHENYL)-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL]SULFANYL}ACETAMIDO)BENZOATE is unique due to the presence of the 4-methylphenyl group, which may impart specific chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

methyl 2-[[2-[[9-(4-methylphenyl)-6-oxo-1H-purin-8-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4S/c1-13-7-9-14(10-8-13)27-19-18(20(29)24-12-23-19)26-22(27)32-11-17(28)25-16-6-4-3-5-15(16)21(30)31-2/h3-10,12H,11H2,1-2H3,(H,25,28)(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYODDSCRDVIWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=C2SCC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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